4-溴-2-氟-6-碘苯胺

描述

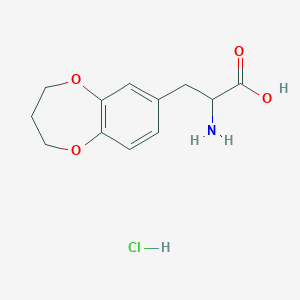

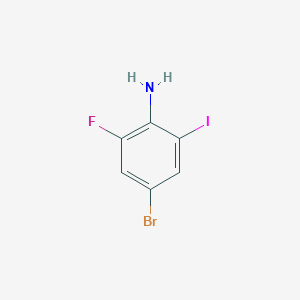

4-Bromo-2-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4BrFIN . It is a derivative of aniline, which is an aromatic amine .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-6-iodoaniline involves several steps, including diazotization, bromination, and iodination. Diazotization involves the conversion of an amine to a diazonium ion, followed by halogenation using bromine and iodine.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-6-iodoaniline can be represented by the InChI code 1S/C6H4BrFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 . This indicates the presence of bromine, fluorine, and iodine atoms in the benzene ring of the aniline derivative .

Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-iodoaniline is a pale yellow crystalline solid. It is sparingly soluble in water but soluble in organic solvents such as chloroform and ethyl acetate. The compound has a melting point of 130-133 °C.

科学研究应用

- Quinolone Derivatives : 4-Bromo-2-fluoro-6-iodoaniline serves as a valuable building block for synthesizing quinolone derivatives. Quinolones are a class of antibiotics used to treat bacterial infections. Researchers can modify the structure of quinolones by incorporating this compound, potentially enhancing their efficacy or reducing side effects .

- Indole Synthesis : Indoles are important heterocyclic compounds found in various natural products and pharmaceuticals. Researchers have used 4-Bromo-2-fluoro-6-iodoaniline as a starting material to prepare 2,3,5-trisubstituted indoles. These indoles exhibit diverse biological activities and are relevant in drug discovery .

- Resin-Bound Sulfonamide Synthesis : This compound has been employed in the synthesis of resin-bound sulfonamides. These sulfonamides can be immobilized on solid supports (such as resins) and used in combinatorial chemistry or high-throughput screening. Researchers explore their potential as enzyme inhibitors, receptor ligands, or catalysts .

- Protein Labeling and Imaging : Researchers may use 4-Bromo-2-fluoro-6-iodoaniline as a chemical probe for labeling proteins. By attaching a fluorescent or radioactive tag to this compound, they can track protein localization, interactions, and dynamics within cells or tissues .

- Halogenated Aromatic Systems : The presence of both iodine and fluorine atoms in this compound can influence its electronic properties. Researchers investigate its absorption and emission spectra, as well as its potential use in organic light-emitting diodes (OLEDs) or other optoelectronic devices .

- Environmental Monitoring : Given its halogen content, 4-Bromo-2-fluoro-6-iodoaniline could be used as a tracer or marker in environmental studies. Researchers might track its fate in soil, water, or air to understand transport processes or assess pollution levels .

Medicinal Chemistry and Drug Development

Organic Synthesis

Materials Science

Biological Studies

Photophysics and Optoelectronics

Environmental Chemistry

安全和危害

作用机制

Mode of Action

It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of bromo, fluoro, and iodo substituents on the aniline ring may influence its reactivity and interaction with its targets.

Biochemical Pathways

4-Bromo-2-fluoro-6-iodoaniline is used in the synthesis of a resin-bound sulfonamide, which serves as a starting material for the preparation of 2,3,5-trisubstituted indoles . Indoles are key structures in many natural products and pharmaceuticals, indicating that 4-Bromo-2-fluoro-6-iodoaniline may indirectly influence various biochemical pathways through its role in indole synthesis.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant . These properties suggest that the compound may have good bioavailability, allowing it to reach its targets effectively.

Action Environment

The action of 4-Bromo-2-fluoro-6-iodoaniline can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes . Moreover, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals.

属性

IUPAC Name |

4-bromo-2-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVNAVSJFOFMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-iodoaniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)

![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)

![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)

![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)